molecular formula C13H8N4S B460536 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile CAS No. 118948-01-9

6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile

Cat. No.: B460536
CAS No.: 118948-01-9
M. Wt: 252.3g/mol
InChI Key: LHBSHETZVDRDAU-UHFFFAOYSA-N
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Description

6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is a complex organic compound that features a unique structure with two pyridine rings and a cyanomethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 3-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyanomethylsulfanyl Group: The cyanomethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with a cyanomethyl halide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling of the Pyridine Rings: The final step involves the coupling of the two pyridine rings. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitriles to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, cyanomethyl halides, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
  • 2-(Ethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
  • 2-(Propylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile

Uniqueness

6-[(cyanomethyl)sulfanyl]-[2,3'-bipyridine]-5-carbonitrile is unique due to the presence of the cyanomethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-6-pyridin-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-5-7-18-13-10(8-15)3-4-12(17-13)11-2-1-6-16-9-11/h1-4,6,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBSHETZVDRDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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